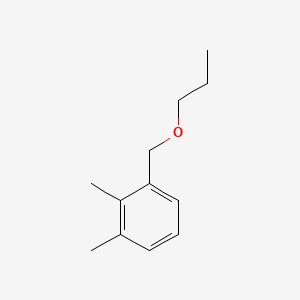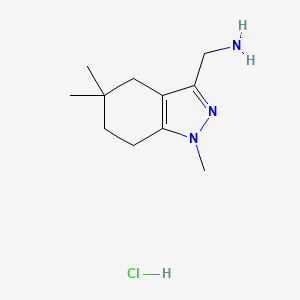
1-(1-(Aminomethyl)cyclohexyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Aminomethyl)cyclohexyl)butan-1-ol is an organic compound with the molecular formula C11H23NO It features a cyclohexane ring substituted with an aminomethyl group and a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Aminomethyl)cyclohexyl)butan-1-ol typically involves the reaction of cyclohexylmethylamine with butanal under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to isolate the compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Aminomethyl)cyclohexyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylmethyl ketone, while reduction could produce cyclohexylmethylamine derivatives.
Scientific Research Applications
1-(1-(Aminomethyl)cyclohexyl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-(Aminomethyl)cyclohexyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanol: Similar structure but lacks the aminomethyl group.
1-(Aminomethyl)cyclohexanol: Similar structure but with a different alkyl chain.
Butanol: Similar alkyl chain but lacks the cyclohexane ring and aminomethyl group.
Uniqueness
1-(1-(Aminomethyl)cyclohexyl)butan-1-ol is unique due to the presence of both the cyclohexane ring and the aminomethyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclohexyl]butan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-2-6-10(13)11(9-12)7-4-3-5-8-11/h10,13H,2-9,12H2,1H3 |
InChI Key |
NLMCXQYONIALIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1(CCCCC1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


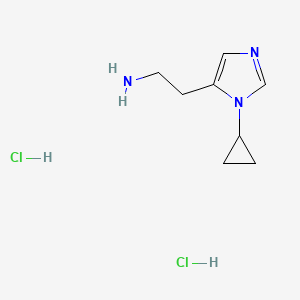
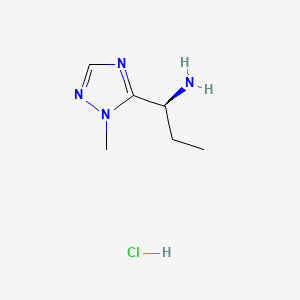
![1-[(3R)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine](/img/structure/B13479764.png)
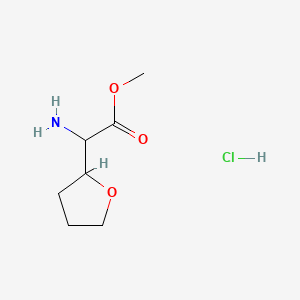


![6-Bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one](/img/structure/B13479795.png)
![{4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine](/img/structure/B13479799.png)
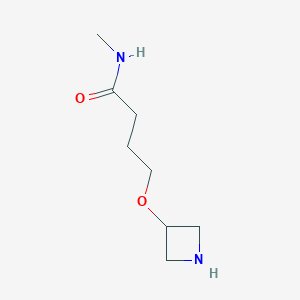
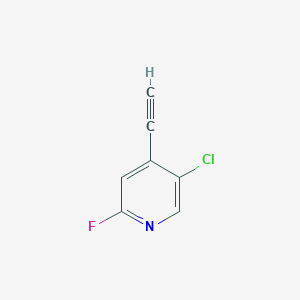
![3-(3-Bromopropyl)spiro[3.3]heptan-1-one](/img/structure/B13479811.png)
![methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate, trifluoroacetic acid](/img/structure/B13479818.png)
